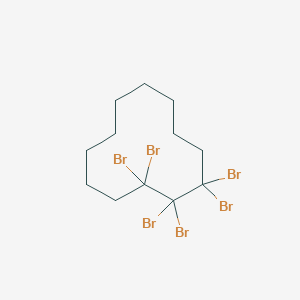

Hexabromociclododecano

Descripción general

Descripción

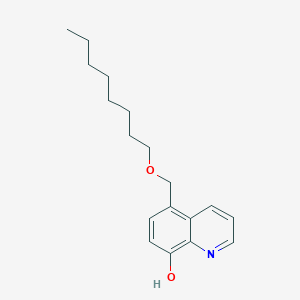

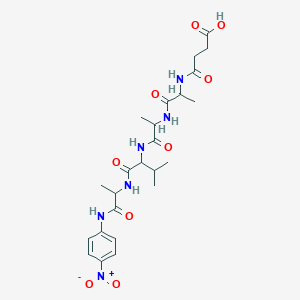

Fue diseñado como un análogo menos tóxico del potente compuesto derivado de la rana venenosa epibatidina, que es aproximadamente 200 veces más fuerte que la morfina como analgésico pero produce efectos secundarios tóxicos extremadamente peligrosos . ABT-594 actúa como un agonista parcial en los receptores neuronales de acetilcolina nicotínicos, uniéndose tanto a los subtipos α3β4 como α4β2 .

Mecanismo De Acción

ABT-594 ejerce sus efectos actuando como un agonista parcial en los receptores neuronales de acetilcolina nicotínicos. Se une tanto a los subtipos α3β4 como α4β2, lo que lleva a la modulación de la actividad neuronal y la inhibición de las señales de dolor . Los efectos analgésicos del compuesto están mediados por la activación de estos receptores, que están involucrados en la transmisión de las señales de dolor en el sistema nervioso .

Aplicaciones Científicas De Investigación

Métodos De Preparación

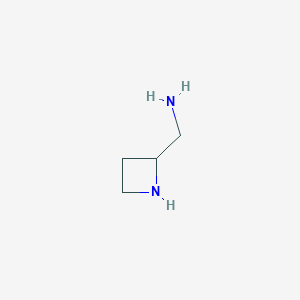

La síntesis de ABT-594 involucra varios pasos. El intermedio clave es 5-(2-azetidinilmetoxi)-2-cloropiridina. La ruta sintética típicamente involucra los siguientes pasos:

Formación del anillo azetidina: Este paso involucra la ciclización de un precursor adecuado para formar el anillo azetidina.

Unión del grupo metoxi:

Cloración del anillo piridina: El paso final involucra la cloración del anillo piridina para formar el compuesto deseado.

Análisis De Reacciones Químicas

ABT-594 se somete a varios tipos de reacciones químicas:

Oxidación: ABT-594 puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede someterse a reacciones de reducción, lo que lleva a la formación de productos reducidos.

Sustitución: ABT-594 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

ABT-594 es único en su capacidad para proporcionar potentes efectos analgésicos con menor toxicidad en comparación con su compuesto parental, epibatidina . Compuestos similares incluyen:

Epibatidina: Un potente analgésico derivado de ranas venenosas, pero con alta toxicidad.

A-582941: Un agonista de los receptores de acetilcolina nicotínicos con selectividad de subtipo diferencial.

ABT-594 destaca por su perfil equilibrado de eficacia y seguridad, lo que lo convierte en un candidato prometedor para un mayor desarrollo como agente terapéutico .

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRRVNVEOIKVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342846 | |

| Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE POWDER OR GRANULES | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes >190 °C | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0656 mg/L at 20 °C /Technical product/, In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble) | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2403 kg/cu m at 15-25 °C /OECD Guideline 109 (Density of Liquids and Solids)/, 2.2-2.4 g/cm³ | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.70X10-7 mm Hg at 21 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure at 20 °C: negligible | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Hepatic enzyme induction (T4 conjugation) leads to increased excretion of T4, compensatory activation of the pituitary, increased serum TSH concentration and activation of the thyroid. Depending on the magnitude of the T4-decrease, the feed-back system may manage to produce sufficient amounts of T3, or if the reduction is severe, lead to a condition of hypothyroidism. This MoA is based on the assumption that hepatic enzymes involved in the metabolism of T4/T3 are induced by HBCDD ... /One study/ has indeed identified induction of T4-UGT transferase by HBCDD, and the induction occurred in both sexes. The hypothesis postulates that the first effect (occurring at the lowest exposure level) is enzyme induction, followed by activation of the pituitary (resulting in TSH synthesis), activation of the thyroid (hyperactive cells/weight increase), and if the thyroid is incapable of producing sufficient amounts of T4/T3, effects in other tissues/systems regulated by T4/T3. In females, the BMD-L for induction of T4-UGT is 4.1 mg/kg/day (and LBD/CYP3A4 is induced as from 10 mg/kg/day), the BMD-L for pituitary weight 29.9 mg/kg/day, the (uncertain) BMD-L for thyroid weight 1.6 mg/kg/day (the weight increase seems undisputable at 30 mg/kg/day), and there are histological signs of thyroid hyperactivity at 25, 47, and 177 mg/kg/day for nuclear size, cell height, and vacuolization, respectively. Considering the variation in all data, this sequence of events could support the theory with regard to females. In males, enzyme induction occurs (the uncertain BMD-L for T4-UGT transferase is 0.1 mg/kg/day; PROD/CYP2B is induced as from 10 mg/kg/day), there are no effects of T4 or the pituitary, but there are histological signs of thyroid hyperactivity at 39, 90, and 199 mg/kg/day for nuclear size, vacuolization, and follicle size, respectively. There are no effects on the thyroid weight., Considering that in vitro data indicates an interaction of HBCDD with many different hormone systems, it is possible that HBCDD also could affect the thyroid system via other mechanisms than hepatic enzyme induction. In cell cultures, HBCDD was found to exert antagonistic effects at the progesterone receptor, androgen receptor, and estrogen receptor (IC50 1-5 uM for gamma-HBCDD). A low binding of alpha-HBCDD to the thyroxin-binding transport protein TTR was also indicated in vitro (IC50 12 uM). Alpha-HBCDD was a T3-agonist (21 % of maximal T3-effect at 1 uM alpha-HBCDD) and enhanced T3-dependent effects both in rat cells and ex vivo in tadpole tail tips. It is not likely that these in vitro effects can explain all in vivo effects on the thyroid system, but theoretically they could be factors contributing to effects on the thyroid hormone homeostasis. For instance, the binding of HBCDD (or metabolites of HBCDD) to TTR could displace T4 from TTR, making T4 more susceptible to metabolism and excretion. Binding of chemicals to TTR is usually increased by hydroxy-groups (the endogenous ligand thyroxin is hydroxylated), and one may speculate that hydroxy-HBCDD could have a higher binding affinity to TTR than HBCDD itself. OH-HBCDD is formed from HBCDD by microsomes in vitro, but it is not known if here is any sex-dependent difference in formation of OH-HBCDD. A T3-potentiating effect could possibly occur simultaneously as the concentration of T4 is decreased, masking some of the hypothyroidogenic symptoms., The brominated flame retardants tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD) are found in the environment, e.g., in sediments and organisms, in food items, human blood samples and mother's milk. In this study, the effects of both compounds on rat hepatic cytochrome P450 (CYP) levels and activities were investigated. Juvenile/young male and female Wistar rats were treated orally with various doses via the feed (TBBPA) or by gavage (HBCD). After 28 days of treatment the animals were sacrificed and hepatic mRNA and microsomes were isolated. HBCD treatment led to a significant induction of CYP2B1 mRNA, CYP2B1/2B2 protein and 7-pentoxyresorufin O-depentylase (PROD) activity suggesting a phenobarbital-type of induction. Furthermore, a significant increase in CYP3A1/3A3 mRNA, CYP3A1 protein, and luciferin benzylether debenzylase (LBD) activity was found, being more pronounced in females than in males. The effect on CYP3A1/3A3 mRNA was significant in female rats at a daily dose of 3.0 mg/kg bw and above. HBCD exhibited no effects on CYP1A2 mRNA, CYP1A1/1A2 protein, or microsomal 7-ethoxyresorufin O-deethylase (EROD) activity suggesting lack of activation of the aryl hydrocarbon receptor. No significant effects on any of the parameters measured were obtained with TBBPA. Our findings suggest that oral exposure to HBCD induces drug-metabolising enzymes in rats probably via the CAR/PXR signalling pathway. Induction of CYPs and co-regulated enzymes of phase II of drug metabolism may affect homeostasis of endogenous substrates including steroid and thyroid hormones. | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...The impurities in HBCDD are less than 4% w/w. The stated impurities are tetrabromocyclododecane and other brominated cyclododecanes. | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

25637-99-4, 1235106-66-7 | |

| Record name | Cyclododecane, hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabromocyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

185.9 °C /OECD Guideline 102 (Melting point / Melting Range)/, Melting point = 170-180 °C. Bromine content = 74.7%, 170-209 °C | |

| Record name | HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

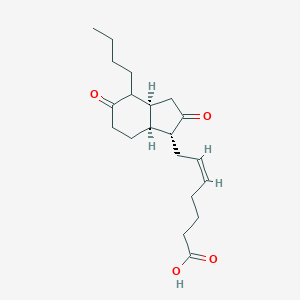

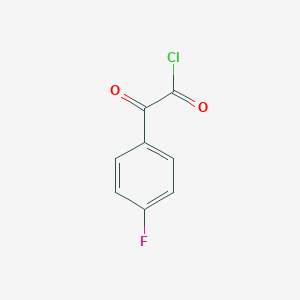

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.